molecular formula C16H26O2 B14497674 6-(4-Tert-butylphenoxy)hexan-1-OL CAS No. 64673-25-2

6-(4-Tert-butylphenoxy)hexan-1-OL

Cat. No.: B14497674
CAS No.: 64673-25-2
M. Wt: 250.38 g/mol
InChI Key: QFBAZPGVXKZWKY-UHFFFAOYSA-N
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Description

6-(4-Tert-butylphenoxy)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, which is further connected to a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butylphenoxy)hexan-1-OL typically involves the reaction of 4-tert-butylphenol with 6-chloro-1-hexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) with a trace amount of potassium iodide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butylphenoxy)hexan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Tert-butylphenoxy)hexan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of phenolic compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Tert-butylphenoxy)hexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butylphenoxy group can interact with hydrophobic regions of proteins and membranes, potentially altering their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: Shares the tert-butylphenol moiety but lacks the hexanol chain.

    6-Chloro-1-hexanol: Contains the hexanol chain but lacks the tert-butylphenol group.

Uniqueness

6-(4-Tert-butylphenoxy)hexan-1-OL is unique due to its combination of a phenolic group with a long aliphatic chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it versatile for various applications in different fields.

Properties

CAS No.

64673-25-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

6-(4-tert-butylphenoxy)hexan-1-ol

InChI

InChI=1S/C16H26O2/c1-16(2,3)14-8-10-15(11-9-14)18-13-7-5-4-6-12-17/h8-11,17H,4-7,12-13H2,1-3H3

InChI Key

QFBAZPGVXKZWKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCO

Origin of Product

United States

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